

Synthesis of 4-Iodo-2-(methylthio)pyrimidine: An Application Note and Protocol

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Compound of Interest

Compound Name: **4-Iodo-2-(methylthio)pyrimidine**

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This document provides a detailed protocol for the synthesis of **4-Iodo-2-(methylthio)pyrimidine**, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-(methylthio)pyrimidine. The synthesis is a two-step process involving the formation of an intermediate, 2-(methylthio)pyrimidin-4-one, followed by a halogenation and subsequent halogen exchange to yield the final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:



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Caption: Overall reaction scheme for the synthesis of **4-Iodo-2-(methylthio)pyrimidine**.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one

This procedure outlines the S-methylation of 2-thiouracil to produce 2-(methylthio)pyrimidin-4-one.[1][2]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Thiouracil	128.15	33.3 g	0.26
Sodium Hydroxide (NaOH)	40.00	20.8 g	0.52
Methyl Iodide (CH ₃ I)	141.94	18.5 mL (42.2 g)	0.30
Glacial Acetic Acid	60.05	As needed	-
Deionized Water	18.02	183 mL + for washing	-

Procedure:

- In a suitable reaction vessel, dissolve 20.8 g of sodium hydroxide in 183 mL of deionized water.
- To this solution, add 33.3 g of 2-thiouracil and stir until all solids are dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add 18.5 mL of methyl iodide to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- After the reaction is complete, cool the pale yellow solution to 0 °C in an ice bath.
- Acidify the solution by the dropwise addition of glacial acetic acid until a white precipitate forms.
- Collect the white precipitate by vacuum filtration.
- Wash the collected solid with three portions of cold deionized water (150 mL each).

- Dry the product under vacuum to afford 2-(methylthio)pyrimidin-4-one as a white powder.

Expected Yield: Approximately 37.4 g (98%).

Step 2: Synthesis of 4-Iodo-2-(methylthio)pyrimidine

This two-part procedure first describes the conversion of 2-(methylthio)pyrimidin-4-one to the 4-chloro intermediate, followed by a halogen exchange (Finkelstein reaction) to yield the final 4-iodo product.

Part A: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol is a general method for the chlorination of pyrimidin-4-ones.[\[3\]](#)[\[4\]](#)

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-(Methylthio)pyrimidin-4-one	142.18	14.2 g	0.10
Phosphorus Oxychloride (POCl ₃)	153.33	50 mL (92 g)	0.60
N,N-Dimethylaniline	121.18	10 mL	-

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, add 14.2 g of 2-(methylthio)pyrimidin-4-one to 50 mL of phosphorus oxychloride.
- Carefully add 10 mL of N,N-dimethylaniline to the mixture.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

- Extract the aqueous mixture with three portions of diethyl ether (100 mL each).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

Part B: Synthesis of **4-Iodo-2-(methylthio)pyrimidine** (Finkelstein Reaction)

This protocol describes the halogen exchange reaction to produce the final iodo-pyrimidine.[\[5\]](#)
[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Chloro-2-(methylthio)pyrimidine	160.62	16.1 g (crude)	~0.10
Sodium Iodide (NaI)	149.89	22.5 g	0.15
Acetone	58.08	200 mL	-

Procedure:

- Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in 200 mL of acetone in a round-bottom flask.
- Add 22.5 g of sodium iodide to the solution.
- Heat the mixture to reflux and maintain for 12 hours. A precipitate of sodium chloride will form.
- After cooling to room temperature, filter off the precipitated sodium chloride.
- Remove the acetone from the filtrate under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with a 5% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-iodo-2-(methylthio)pyrimidine**.

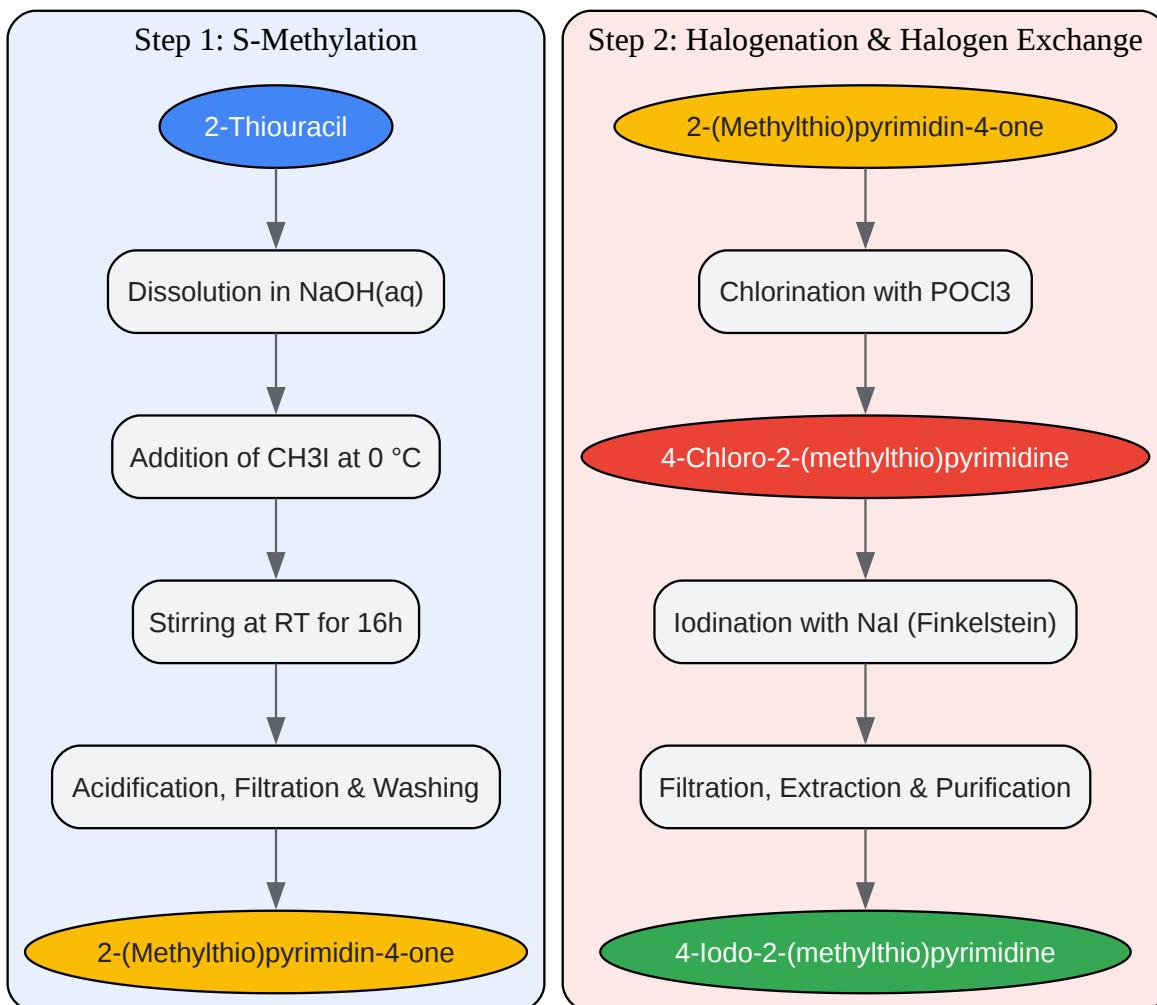
Data Presentation

Summary of Reaction Parameters and Yields:

Step	Reaction	Key Reagents	Solvent	Temperature	Time	Yield (%)
1	S-Methylation	NaOH, CH ₃ I	Water	0 °C to RT	16 h	~98
2A	Chlorination	POCl ₃ , N,N-Dimethylaniline	Neat	Reflux	4 h	-
2B	Iodination	NaI	Acetone	Reflux	12 h	Variable

Logical Workflow

The logical progression of the synthesis is outlined in the following diagram:



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Caption: Experimental workflow for the synthesis of **4-Iodo-2-(methylthio)pyrimidine**.

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